Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl-
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Overview
Description
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- is a polycyclic aromatic ketone known for its potential carcinogenic properties. This compound has been studied extensively due to its structural similarity to steroids and its ability to induce tumors in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- can be synthesized starting from testosterone or through a multi-stage synthesis from a correctly substituted naphthalene . The synthesis involves several steps, including the formation of intermediate compounds and the use of various reagents and catalysts to achieve the desired structure.
Industrial Production Methods
The choice of reagents and conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Reduction: Sodium and liquid ammonia are used for the reduction of specific derivatives.
Substitution: Various reagents can be employed to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- has several scientific research applications:
Mechanism of Action
The carcinogenicity of Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- is primarily due to its ability to form DNA adducts. These adducts can interfere with DNA replication and repair, leading to mutations and cancer development . The compound’s structure allows it to interact with specific molecular targets and pathways involved in cell division and tumor formation .
Comparison with Similar Compounds
Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl- is unique due to its specific structural features, such as the presence of a small electron-releasing group at C-11 and further conjugation of the phenanthrene ring system at C-17 . Similar compounds include:
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with carcinogenic properties.
11-Methoxy-17-ketone: A closely related compound with similar carcinogenic activity.
11,17-Dimethyl-16(17)-ene: A compound with strong carcinogenicity due to its conjugated double bond.
These comparisons highlight the unique structural features and reactivity of Cyclopenta(a)phenanthren-15-one, 16,17-dihydro-11-methyl-.
Properties
CAS No. |
24684-42-2 |
---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
11-methyl-16,17-dihydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C18H14O/c1-11-10-13-7-9-16(19)18(13)15-8-6-12-4-2-3-5-14(12)17(11)15/h2-6,8,10H,7,9H2,1H3 |
InChI Key |
QIYZRJMQFLRFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)CC2)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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